molecular formula C10H7ClN2O2 B6281604 methyl 6-chloro-1,7-naphthyridine-2-carboxylate CAS No. 2305252-35-9

methyl 6-chloro-1,7-naphthyridine-2-carboxylate

Cat. No.: B6281604
CAS No.: 2305252-35-9
M. Wt: 222.6
InChI Key:
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Description

Methyl 6-chloro-1,7-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 6th position and a methyl ester group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,7-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-chloro-2-aminonicotinic acid with methyl chloroformate under basic conditions, followed by cyclization and esterification . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate the hydrolysis.

Major Products

    Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

    Oxidation Products: Naphthyridine N-oxides.

    Reduction Products: Dihydronaphthyridines.

    Hydrolysis Products: 6-chloro-1,7-naphthyridine-2-carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription . The exact pathways and molecular targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Methyl 6-chloro-1,7-naphthyridine-2-carboxylate can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

2305252-35-9

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.6

Purity

95

Origin of Product

United States

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